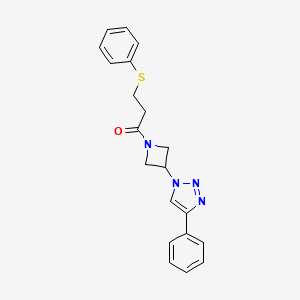

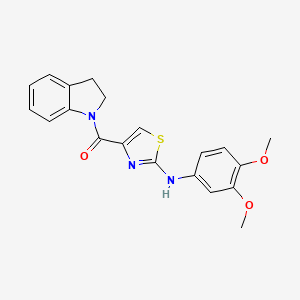

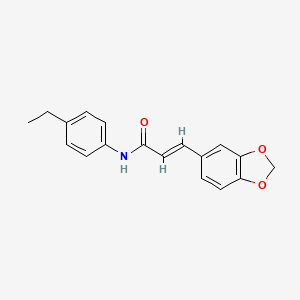

![molecular formula C21H16O6 B2842817 methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-03-0](/img/structure/B2842817.png)

methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzofuran and chromenone. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Chromenone (or coumarin) is another type of heterocyclic compound, which consists of a fused benzene and pyrone ring . The presence of these structures could potentially confer interesting chemical and biological properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The benzofuran and chromenone rings could potentially interact with each other through pi-pi stacking or other non-covalent interactions, which could influence the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, potentially influencing its solubility and distribution in the body .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have explored the synthesis and properties of compounds related to methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate, highlighting its importance in organic chemistry. For instance, Ahmad and Silva (2012) investigated the oxidation of 2H-chromenes and dihydro-1-benzoxepines by hypervalent iodine(III), leading to the formation of substituted 4H-chromenes and chromanes under specific conditions, demonstrating the compound's reactivity and potential for creating diverse molecular structures (Ahmad & Silva, 2012).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of coumarin derivatives, including those structurally related to this compound, have been a significant area of research. Al-Rifai et al. (2011) synthesized new coumarin derivatives and evaluated their in vitro antimicrobial activity, demonstrating significant inhibitory effects against various bacterial strains, indicating the potential for developing new antimicrobial agents (Al-Rifai et al., 2011). Similarly, El-Deen, Anwar, and Hasabelnaby (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety and assessed their cytotoxic effects against human hepatocellular carcinoma cell lines, showcasing the compounds' potential as cancer therapeutics (El-Deen et al., 2016).

Material Science Applications

The study of chromene and benzofuran derivatives extends to material science, where their optical and electronic properties are of interest. For example, Evale and Hanagodimath (2009) investigated the fluorescence quenching of a newly synthesized coumarin derivative by aniline in binary solvent mixtures, contributing to our understanding of the photophysical behavior of such compounds, which is crucial for developing optical materials and sensors (Evale & Hanagodimath, 2009).

Mecanismo De Acción

The mechanism of action would depend on the specific biological activity of the compound. Many benzofuran and chromenone derivatives have been found to have antimicrobial, anti-inflammatory, and antiviral activities . The exact mechanism could involve interactions with various enzymes or receptors in the body.

Propiedades

IUPAC Name |

methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-12(21(23)24-2)25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIEFAEEXKORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

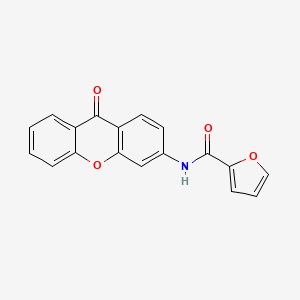

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)

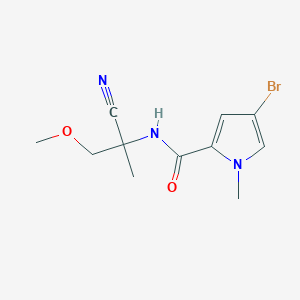

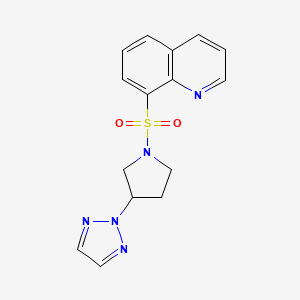

![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)

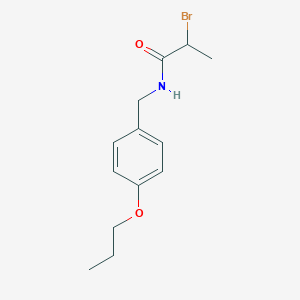

![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)

![4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842755.png)